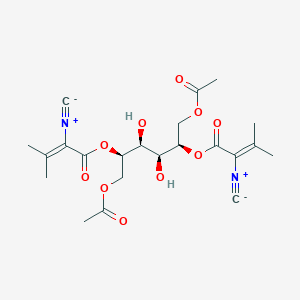
Maculansin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di-O-acetyl-2,5-bis-O-(2-isocyano-3-methyl-2-butenoyl)-D-mannitol is an organooxygen compound. It derives from a tetracarboxylic acid.
Maculansin A is a natural product found in Leptosphaeria maculans with data available.
Analyse Chemischer Reaktionen
Table 1: Key structural attributes
| Property | Description |
|---|---|
| Molecular formula | C₁₃H₁₉NO₆ |
| Functional groups | Hydroxyl, isocyano, α,β-unsaturated ketone |
| Chromophore | 2-isocyano-3-methyl-2-butenoyl |
| Solubility | Polar organic solvents (e.g., methanol, dimethyl sulfoxide) |
Chemical Degradation Pathways
Maculansin A undergoes degradation under specific conditions, as inferred from isolation protocols and stability studies :
(a) Acid/Base Hydrolysis
-
The isocyano group (-NC) is highly reactive, prone to hydrolysis in aqueous media:
R NC+H2O→R NH2+CO2This reaction likely contributes to its instability in acidic or alkaline environments.
(b) Photodegradation
-
Exposure to UV light induces decomposition, potentially via radical intermediates.
Synthetic and Analytical Challenges
-
Synthesis : No full synthetic route has been reported. The isocyano-enone moiety presents challenges in regioselective assembly.
-
Characterization : Structural elucidation relied on:
Biological Reactivity
This compound exhibits selective phytotoxicity, with higher activity in resistant plants (e.g., Brassica juncea) than susceptible hosts . Key interactions include:
Table 2: Observed biological effects
| Effect | Mechanism (Inferred) |
|---|---|
| Root growth inhibition | Disruption of mitochondrial electron transport |
| No phytoalexin induction | Bypasses plant defense signaling pathways |
Comparative Reactivity of Related Compounds
The study also isolated 2,4-dihydroxy-3,6-dimethylbenzaldehyde , a structurally simpler phytotoxin. Unlike this compound, this compound lacks the isocyano group but shows broad-spectrum root inhibition, suggesting divergent reactivity .
Unresolved Questions
-
Role of the isocyano group in target specificity.
-
Enzymatic modifications in planta that alter toxicity.
-
Stability under field conditions (humidity, temperature).
Eigenschaften
Molekularformel |
C22H28N2O10 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-1,6-diacetyloxy-3,4-dihydroxy-5-(2-isocyano-3-methylbut-2-enoyl)oxyhexan-2-yl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C22H28N2O10/c1-11(2)17(23-7)21(29)33-15(9-31-13(5)25)19(27)20(28)16(10-32-14(6)26)34-22(30)18(24-8)12(3)4/h15-16,19-20,27-28H,9-10H2,1-6H3/t15-,16-,19-,20-/m1/s1 |
InChI-Schlüssel |
XQBSOXRYXYNGRH-XNFNUYLZSA-N |
Isomerische SMILES |
CC(=C(C(=O)O[C@H](COC(=O)C)[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Kanonische SMILES |
CC(=C(C(=O)OC(COC(=O)C)C(C(C(COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Synonyme |
maculansin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















